molecular formula C11H12N2O B8629205 (4-(4-Methyl-1H-imidazol-1-yl)phenyl)methanol

(4-(4-Methyl-1H-imidazol-1-yl)phenyl)methanol

Cat. No. B8629205
M. Wt: 188.23 g/mol
InChI Key: NJGJSVAVILSURP-UHFFFAOYSA-N
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Patent
US05753682

Procedure details

Prepared from 4-methylimidazole and ethyl 4-fluorobenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.F[C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[CH:10][CH:9]=1>>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:8]2[CH:18]=[CH:17][C:11]([CH2:12][OH:13])=[CH:10][CH:9]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1N=CN(C1)C1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.